molecular formula C20H26N4O4S B2446482 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705802-33-0

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2446482
CAS No.: 1705802-33-0
M. Wt: 418.51
InChI Key: CJPMIRQLLXIFPU-UHFFFAOYSA-N
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Description

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a quinoxaline moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-29(26,27)24-12-6-15(7-13-24)20(25)23-10-8-16(9-11-23)28-19-14-21-17-4-2-3-5-18(17)22-19/h2-5,14-16H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMIRQLLXIFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the piperidine and quinoxaline intermediates. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization

    Preparation of the Quinoxaline Intermediate: The quinoxaline moiety is synthesized via condensation reactions involving o-phenylenediamine and a suitable diketone.

    Coupling Reaction: The final step involves coupling the piperidine and quinoxaline intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-(Methylsulfonyl)piperidin-4-yl)methanol: A simpler analog with similar functional groups but lacking the quinoxaline moiety.

    (4-(Quinoxalin-2-yloxy)piperidin-1-yl)methanone: Another analog with the quinoxaline moiety but different substituents on the piperidine ring.

Uniqueness

The uniqueness of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline lies in its combined structural features, which confer distinct chemical and biological properties

Biological Activity

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has a complex structure that includes a quinoxaline moiety, which is known for its diverse biological activities. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S with a molecular weight of approximately 384.5 g/mol. The presence of the methanesulfonyl group contributes to its solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline ring and subsequent substitution reactions to introduce the piperidine and methanesulfonyl groups. The detailed synthetic pathway is crucial for ensuring high yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activity. For instance, compounds derived from quinoxaline have shown effective inhibition against various cancer cell lines, including:

CompoundCell LineIC50 (μg/mL)Remarks
2-{...}MCF-7 (Breast)0.01Highly cytotoxic
2-{...}NCI-H460 (Lung)0.06Comparable to doxorubicin
2-{...}SF-268 (CNS)0.05Non-cytotoxic to normal cells (>100)

These results indicate that this compound may possess dual action as an anticancer agent with minimal toxicity to normal cells, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess its efficacy, yielding the following results:

BacteriaInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus158
Escherichia coli184
Pseudomonas aeruginosa1216

The compound exhibited significant antibacterial activity, particularly against Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Studies

A notable study involved the administration of quinoxaline derivatives in animal models, where it was observed that these compounds not only inhibited tumor growth but also enhanced the immune response against cancer cells. The findings suggested a synergistic effect when combined with conventional therapies .

Q & A

Q. What experimental designs validate anti-proliferative activity in complex models?

  • Methodological Answer : Use 3D tumor spheroids or patient-derived xenografts (PDX) for in vitro/in vivo correlation. Combine with RNA-seq to identify differentially expressed genes post-treatment. Validate hits via CRISPR-Cas9 knockout of proposed targets .

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